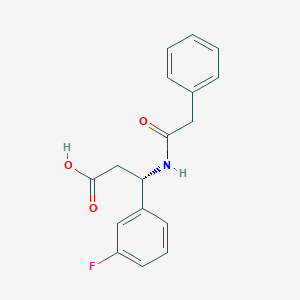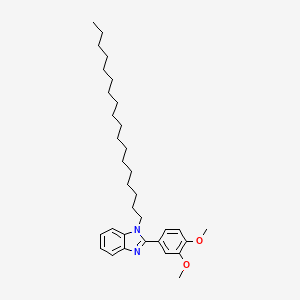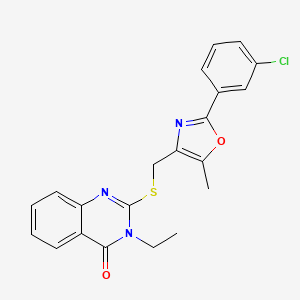![molecular formula C12H17N3O B2569855 N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2196072-74-7](/img/structure/B2569855.png)
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide, also known as CPP, is a widely used chemical compound in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the NMDA receptor, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide inhibits the influx of calcium ions into the postsynaptic neuron, which is crucial for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the central nervous system. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to impair learning and memory processes in animal models, indicating the crucial role of NMDA receptors in these processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have analgesic effects in animal models of pain, suggesting the potential therapeutic applications of NMDA receptor blockers in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is a widely used pharmacological tool in scientific research due to its high selectivity and potency in blocking NMDA receptors. However, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has some limitations in lab experiments, such as its short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Direcciones Futuras
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Future research directions could focus on developing more potent and selective NMDA receptor blockers that can overcome the limitations of N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide. Additionally, further research could investigate the potential therapeutic applications of NMDA receptor blockers in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Métodos De Síntesis
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine, followed by cyclization with 3-bromoprop-2-enoyl chloride. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is commonly used as a pharmacological tool to selectively block NMDA receptors and study their function in vitro and in vivo. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKZTNIJFLWFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)




![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)
![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)


![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)